molecular formula C15H13Cl2NO2 B5713386 N-(2,6-dichlorophenyl)-2-ethoxybenzamide

N-(2,6-dichlorophenyl)-2-ethoxybenzamide

Cat. No.: B5713386
M. Wt: 310.2 g/mol
InChI Key: OKJYSCRPDGEZKV-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-ethoxybenzamide is a substituted benzamide derivative featuring a 2,6-dichloro-substituted aniline moiety linked to a 2-ethoxy-substituted benzoyl group. These compounds are characterized by their planar amide group (trans configuration of N–H and C=O bonds) and substituent-dependent electronic and steric effects, which influence their crystallographic, spectroscopic, and physicochemical properties .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-13-9-4-3-6-10(13)15(19)18-14-11(16)7-5-8-12(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJYSCRPDGEZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-ethoxybenzamide typically involves the reaction of 2,6-dichloroaniline with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on ³⁵Cl NQR Frequencies

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of chlorine atoms in N-(2,6-dichlorophenyl)-amides are sensitive to substituents on the benzamide side chain. Key findings from comparative studies include:

  • Alkyl vs. Aryl/Chlorinated Substituents : Alkyl groups (e.g., –CH₃) in the side chain reduce ³⁵Cl NQR frequencies compared to parent acetamides, whereas aryl (e.g., –C₆H₅) or chlorinated alkyl groups (e.g., –CHCl₂) increase frequencies. For example:
    • N-(2,6-Dichlorophenyl)-acetamide : Average frequency = 34.52 MHz.
    • N-(2,6-Dichlorophenyl)-2,2-dichloroacetamide : Average frequency = 35.10 MHz.
    • N-(2,6-Dichlorophenyl)-benzamide : Average frequency = 35.45 MHz .
Table 1: ³⁵Cl NQR Frequencies of Selected N-(2,6-Dichlorophenyl)-Amides
Compound Average ³⁵Cl NQR Frequency (MHz) Substituent Type
N-(2,6-Dichlorophenyl)-acetamide 34.52 Alkyl (–CH₃)
N-(2,6-Dichlorophenyl)-2-chloroacetamide 34.85 Chlorinated alkyl
N-(2,6-Dichlorophenyl)-benzamide 35.45 Aryl (–C₆H₅)

Crystallographic and Structural Trends

Crystal structures of N-(2,6-dichlorophenyl)-amides reveal consistent trans-amide conformations and substituent-dependent bond distortions:

  • Bond Lengths : The C(S)–C(O) bond (linking the amide to the aromatic ring) elongates with bulky substituents. For example:
    • N-(2,6-Dichlorophenyl)-2-chloroacetamide : C(S)–C(O) = 1.512 Å.
    • N-(2,6-Dichlorophenyl)-benzamide : C(S)–C(O) = 1.528 Å .
  • Angular Distortions : Side-chain substituents alter bond angles. For instance, the Cl–C–Cl angle in the dichlorophenyl ring remains near 120°, but steric hindrance from substituents like ethoxy may increase dihedral angles between aromatic planes .
Table 2: Structural Parameters of N-(2,6-Dichlorophenyl)-Amides
Compound C(S)–C(O) Bond Length (Å) Dihedral Angle (°)
N-(2,6-Dichlorophenyl)-acetamide 1.498 15.2
N-(2,6-Dichlorophenyl)-benzamide 1.528 18.7
2-Chloro-N-(2,6-dichlorophenyl)benzamide 1.521 20.3

Comparative Reactivity and Functional Group Influence

  • Hydrogen Bonding: The ethoxy group in N-(2,6-dichlorophenyl)-2-ethoxybenzamide may enhance hydrogen-bonding interactions with solvents or biological targets compared to non-polar analogs like N-(2,6-dichlorophenyl)-4-methylbenzamide .
  • Oxidative Stability : Chlorinated benzamides (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) exhibit resistance to hypochlorous acid (HOCl) degradation, a trait likely shared by the ethoxy analog due to aromatic ring stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dichlorophenyl)-2-ethoxybenzamide
Reactant of Route 2
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N-(2,6-dichlorophenyl)-2-ethoxybenzamide

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